3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride
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Overview
Description
3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene backbone substituted with amino and bromo groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-dihydro-1H-inden-1-one to introduce the bromo substituent. This is followed by an amination reaction to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of catalysts and optimized reaction conditions can improve yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The amino and bromo substituents can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-chloro-2,3-dihydro-1H-inden-1-one hydrochloride
- 3-amino-6-fluoro-2,3-dihydro-1H-inden-1-one hydrochloride
- 3-amino-6-iodo-2,3-dihydro-1H-inden-1-one hydrochloride
Uniqueness
3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions that other halogens may not, making this compound particularly valuable for certain applications.
Properties
CAS No. |
1188536-69-7 |
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Molecular Formula |
C9H9BrClNO |
Molecular Weight |
262.5 |
Purity |
95 |
Origin of Product |
United States |
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